Fmoc-Sec(pMeBzl)-OH
Description
BenchChem offers high-quality Fmoc-Sec(pMeBzl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Sec(pMeBzl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTNSAXNCVVXSV-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of Fmoc-Sec(pMeBzl)-OH in Advanced Peptide Synthesis
This is an in-depth technical guide on the strategic application of Fmoc-Sec(pMeBzl)-OH in solid-phase peptide synthesis (SPPS).
Technical Guide | Version 1.0
Executive Summary
The incorporation of Selenocysteine (Sec, U) into peptides presents a unique set of synthetic challenges, primarily driven by the hyper-nucleophilicity of the selenol group (
Part 1: The Selenocysteine Challenge & The pMeBzl Solution
The Stability Paradox
In standard Fmoc SPPS, the goal is often "global deprotection"—removing all side-chain protecting groups simultaneously with resin cleavage. However, for selenopeptides, this is not always desirable.
-
The Risk: Free selenols rapidly oxidize to diselenides (uncontrolled) or eliminate to form non-functional dehydroalanine species.
-
The pMeBzl Advantage: The p-methylbenzyl group acts as a "semi-permanent" protecting group. Unlike Trityl (Trt), which is acid-labile, and Methoxybenzyl (Mob), which is sensitive to specific scavenger cocktails, pMeBzl is stable to standard 95% TFA cleavage conditions .
Comparative Protecting Group Profiling
The choice of protecting group dictates the synthetic strategy.
| Feature | Fmoc-Sec(Trt)-OH | Fmoc-Sec(Mob)-OH | Fmoc-Sec(pMeBzl)-OH |
| Acid Stability | Low (1% TFA removal) | Moderate (Requires scavengers/DTNP) | High (Stable to 95% TFA) |
| Removal Reagent | TFA / TIS / H₂O | TFMSA / DTNP / Oxidative | HF / TFMSA or DMSO/TFA (Oxidative) |
| Primary Utility | Standard SPPS; Free selenol generation | Orthogonal protection; oxidative removal | Late-stage modification; Direct diselenide formation |
| Oxidation Risk | High (Immediate exposure) | Moderate | Low (Protected during workup) |
Part 2: Strategic Applications & Workflows
Strategy A: Direct Oxidative Conversion (The "One-Pot" Diselenide)
The most powerful application of Fmoc-Sec(pMeBzl)-OH is the direct conversion of the protected precursor into a diselenide bridge without ever isolating the free selenol. This bypasses the handling of air-sensitive intermediates.
-
Mechanism: The pMeBzl group is removed oxidatively using DMSO in acidic media, which simultaneously drives the formation of the diselenide bond (
).
Strategy B: Regioselective Bond Formation
For peptides containing both Cysteine (Cys) and Selenocysteine (Sec), pMeBzl allows for sequential bond formation:
-
Step 1: Synthesize peptide with Cys(Trt) and Sec(pMeBzl) .
-
Step 2: Cleave resin with TFA.[1][2][3] Cys(Trt) is deprotected; Sec(pMeBzl) remains intact.
-
Step 3: Form Disulfide bond (Cys-Cys) using mild oxidation (e.g., air/DMSO at pH 7).
-
Step 4: Deprotect/Oxidize Sec(pMeBzl) using harsh acidic oxidation (DMSO/TFA) to form the Diselenide (Sec-Sec) or Selenosulfide (Sec-Cys).
Workflow Visualization
The following diagram illustrates the orthogonal pathway enabled by pMeBzl stability.
Caption: Orthogonal deprotection strategy separating Cys-disulfide formation from Sec-diselenide formation.
Part 3: Experimental Protocols
Coupling Protocol (SPPS)
Fmoc-Sec(pMeBzl)-OH is sterically similar to Phenylalanine but requires rapid activation to prevent racemization.
-
Reagents:
-
Fmoc-Sec(pMeBzl)-OH (3.0 eq)
-
HATU (2.9 eq) or DIC/Oxyma (3.0 eq)
-
DIEA (6.0 eq)
-
-
Procedure:
-
Dissolve amino acid and activator in minimal DMF.
-
Add base (DIEA) immediately prior to addition to the resin.
-
Coupling Time: 45–60 minutes at Room Temperature.
-
Note: Avoid pre-activation times >2 minutes to minimize epimerization.
-
Resin Cleavage (Retaining pMeBzl)
This step releases the peptide from the resin while keeping the Selenium protected.
-
Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v).
-
Crucial: Do not use oxidative scavengers (like DMSO) at this stage if you wish to isolate the linear protected precursor.
-
-
Execution:
-
Treat resin for 2 hours at RT.[2]
-
Filter and precipitate filtrate in cold diethyl ether.
-
Centrifuge and lyophilize.
-
Result: Linear peptide with free N-terminus/C-terminus (and free Cys/Lys/etc.), but Sec is still Sec(pMeBzl) .
-
Oxidative Deprotection (Diselenide Formation)
This protocol converts the Sec(pMeBzl) groups directly into a diselenide bridge.
-
Dissolution: Dissolve the lyophilized peptide (from 3.2) in TFA (1 mg/mL).
-
Oxidant Addition: Add DMSO to a final concentration of 10% (v/v).
-
System: 90% TFA / 10% DMSO.
-
Additives: Anisole (1%) can be added to scavenge the benzyl carbocation, though the oxidative mechanism often consumes the leaving group.
-
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Workup:
-
Dilute with cold water (10x volume).
-
Extract with ether (optional, to remove organic byproducts) or directly purify via preparative HPLC.
-
Part 4: References
-
Koide, T., et al. (1993). Synthesis of selenocysteine-containing peptides and their oxidation to diselenide-bridged compounds. Chemical and Pharmaceutical Bulletin, 41(3), 502-506. Link
-
Aleksandrowicz, A., et al. (2019). Light-Driven Diselenide Metathesis in Peptides. Chemistry – A European Journal, 25(56). Link
-
Besse, D., & Moroder, L. (1997).[6] Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds. Journal of Peptide Science, 3(6), 442-453.[6] Link
-
BenchChem Application Note. Protocols for Peptides Containing HomoSec(pMeBzl). Link
Sources
- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light‐Driven Diselenide Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Fmoc-Sec(pMeBzl)-OH under standard storage conditions
Executive Summary
This technical guide addresses the stability profile and handling protocols for N-alpha-(9-Fluorenylmethyloxycarbonyl)-Se-(4-methylbenzyl)-L-selenocysteine (Fmoc-Sec(pMeBzl)-OH). While this derivative is the industry standard for introducing selenocysteine (Sec) into peptides via Solid Phase Peptide Synthesis (SPPS), it exhibits distinct instability modes compared to its sulfur analog (Fmoc-Cys).
The core stability challenges are oxidative sensitivity during storage and
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Fmoc-Se-(4-methylbenzyl)-L-selenocysteine |
| Common Aliases | Fmoc-Sec(pMeBzl)-OH; Fmoc-Sec(Mob)-OH |
| CAS Number | 150308-80-8 |
| Molecular Formula | C |
| Molecular Weight | 494.44 g/mol |
| Solubility | Soluble in DMF, NMP, DMSO; Insoluble in Water |
| Appearance | White to off-white powder |
Stability Profile & Degradation Mechanisms
Storage Stability (Solid State)
In its solid state, Fmoc-Sec(pMeBzl)-OH is relatively stable if isolated from environmental stressors.
-
Primary Threat: Atmospheric Oxidation. The selenium atom is prone to oxidation to selenoxide (
), which can further decompose. -
Secondary Threat: Light-induced radical decomposition.
-
Standard: Shelf-life is typically 12 months at -20°C when stored under inert gas (Argon/Nitrogen).
Synthetic Stability ( -Elimination)
The most critical instability occurs during synthesis. The Fmoc group renders the
Mechanism of
-
Base abstracts the
-proton. -
Electron density shifts to form a double bond between
and carbons. -
The side chain (pMeBzl-Se⁻) is eliminated.
-
Result: A truncated peptide capped with a reactive Dha residue.
Figure 1: Mechanism of base-induced
Optimized Handling Protocols
Storage Standard Operating Procedure (SOP)
-
Temperature: Store strictly at -20°C .
-
Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen). If the bottle is opened, purge with Argon before resealing.
-
Desiccation: Store in a desiccator. Moisture accelerates hydrolysis and oxidation.
-
Light: Use amber vials or wrap containers in foil.
SPPS Protocol: Mitigating Elimination
To prevent the formation of Dehydroalanine, standard Fmoc protocols must be modified.
Step-by-Step Synthesis Modification:
-
Coupling: Use DIC/HOAt or DIC/Oxyma .[1] Avoid phosphonium/uronium salts (HBTU/HATU) with tertiary bases (DIEA/NMM) during the coupling of the Sec residue itself, as the pre-activation base can trigger premature elimination or racemization.
-
Fmoc Removal (Critical):
-
Avoid: Standard 20% Piperidine in DMF.[2]
-
Use:5-10% Piperidine or 5% Piperazine in DMF.
-
Additives: Add 0.1 M HOBt to the deprotection cocktail. The acidity of HOBt suppresses the formation of the enolate intermediate required for elimination.
-
Time: Shorten deprotection times (e.g., 2 x 3 minutes) rather than the standard 2 x 10 minutes.
-
Post-Cleavage Workup (pMeBzl Removal)
The pMeBzl group is stable to TFA . It will not be removed during standard resin cleavage. You must choose one of two paths based on your target molecule.
Path A: Diselenide Formation (Oxidative Folding) This is the most common application. The pMeBzl group is removed oxidatively, directly forming a diselenide bond (Sec-Sec).
-
Reagent: 10% DMSO in TFA (with anisole as scavenger).
-
Condition: Stir crude peptide in solution for 30-60 minutes.
-
Result: Intramolecular or intermolecular diselenide bridge.
Path B: Free Selenol Isolation (Reductive)
-
Reagent: TFA / Thioanisole / Triethylsilane (TES) / Phenol.[3]
-
Condition: High temperature (40°C) required for efficient removal if using scavengers alone, or use DTNP (2,2'-dithiobis(5-nitropyridine)) followed by reduction with Ascorbate.
Figure 2: Post-synthesis workup pathways for pMeBzl removal.
Quality Control & Assessment
| Parameter | Method | Acceptance Criteria |
| Purity | RP-HPLC (C18 column) | > 98.0% |
| Identity | ESI-MS | Mass ± 1 Da (Check for -80 Da mass shift indicating loss of Se) |
| Enantiomeric Purity | Chiral HPLC (Marfey's method) | < 1.0% D-isomer |
| Oxidation State | HPLC | Absence of selenoxide peak (typically elutes earlier than main peak) |
References
-
Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection . Journal of Peptide Science. Available at: [Link]
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine . National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Identific
-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis . ResearchGate.[4] Available at: [Link] -
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . MDPI Molecules. Available at: [Link]
Sources
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The p-Methoxybenzyl Group: A Cornerstone in Selenocysteine Chemistry for Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of the 21st amino acid, selenocysteine (Sec), into peptides and proteins is a formidable challenge in synthetic chemistry. The unique reactivity of the selenol functional group necessitates a robust protection strategy to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). Among the various protecting groups developed, the p-methoxybenzyl (pMeBzl or Mob) group has emerged as a reliable and versatile tool. This guide provides a comprehensive overview of the history, development, and application of the pMeBzl group for selenocysteine, offering field-proven insights for its effective use in the synthesis of selenopeptides.
The Challenge of Selenocysteine Incorporation
Selenocysteine's central role in the active sites of numerous redox-active enzymes has fueled significant interest in the synthesis of selenoproteins and selenopeptides.[1] However, the high nucleophilicity and susceptibility to oxidation of the selenol group present significant hurdles during chemical synthesis.[2] Effective protection of this functional group is paramount to prevent side reactions and ensure the integrity of the growing peptide chain.[3]
The ideal protecting group for selenocysteine in SPPS should exhibit several key characteristics:
-
Stability: It must remain intact throughout the iterative cycles of Nα-deprotection and amino acid coupling.
-
Orthogonality: Its removal should be achievable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.[4][5]
-
Mild Cleavage: The deprotection conditions should be mild enough to avoid degradation of the final peptide.
-
Minimal Side Reactions: The protecting group and its cleavage byproducts should not lead to unwanted modifications of the peptide.
The Emergence of the p-Methoxybenzyl (pMeBzl) Group
The p-methoxybenzyl group, also known as the methoxybenzyl (Mob) group, has a long history as a protecting group for various functional groups in organic synthesis, including alcohols and amines.[6] Its application was extended to the protection of the thiol group of cysteine and subsequently to the selenol of selenocysteine. The electron-donating nature of the p-methoxy group facilitates the cleavage of the benzyl-selenium bond under specific conditions, making it a more labile and thus more useful protecting group than the simple benzyl (Bzl) group.[7]
The development of Fmoc-Sec(pMeBzl)-OH provided a commercially available building block for the incorporation of selenocysteine using the popular Fmoc/tBu solid-phase peptide synthesis strategy.[7] This strategy relies on the base-lability of the Nα-Fmoc group for chain elongation and final deprotection of acid-labile side-chain protecting groups with trifluoroacetic acid (TFA).[4]
Synthesis of Fmoc-Sec(pMeBzl)-OH: A Key Building Block
The synthesis of Fmoc-Sec(pMeBzl)-OH is a critical first step for its use in SPPS. While several synthetic routes exist, a common approach involves the reaction of a suitably protected selenocysteine precursor with p-methoxybenzyl chloride.
Experimental Protocol: Synthesis of Fmoc-Sec(pMeBzl)-OH
Materials:
-
N,N'-bis(Fmoc)-L-selenocystine
-
Sodium borohydride (NaBH4)
-
p-Methoxybenzyl chloride (pMeBzl-Cl)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve N,N'-bis(Fmoc)-L-selenocystine in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the solution to reduce the diselenide bond, forming the corresponding selenol.
-
Once the reduction is complete (as monitored by TLC), add p-methoxybenzyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the alkylation is complete.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
The final product, Fmoc-Sec(pMeBzl)-OH, is typically obtained as a white solid.
Application of Fmoc-Sec(pMeBzl)-OH in Solid-Phase Peptide Synthesis
The incorporation of Fmoc-Sec(pMeBzl)-OH into a growing peptide chain follows the standard protocols for Fmoc-SPPS. However, certain precautions should be taken to minimize side reactions.
Key Considerations for SPPS:
-
Coupling Reagents: While standard coupling reagents like HBTU and PyBOP can be used, it is advisable to avoid a large excess of base, as this can promote side reactions such as racemization and β-elimination.[8]
-
Fmoc Deprotection: The standard treatment with 20% piperidine in DMF is generally effective for removing the Fmoc group. However, prolonged exposure to the basic conditions should be minimized to reduce the risk of side reactions.[8]
Experimental Workflow: Fmoc-SPPS of a Selenopeptide
Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Sec(pMeBzl)-OH.
Deprotection of the p-Methoxybenzyl Group
The removal of the pMeBzl group from the selenocysteine residue is a critical final step. Historically, harsh reagents were often employed for this purpose.[9] However, milder and more efficient methods have since been developed.
Deprotection Strategies and Mechanisms
A variety of reagents and conditions can be used for the deprotection of Sec(pMeBzl). The choice of method often depends on the overall composition of the peptide and the desired final form (e.g., free selenol or diselenide).
While the Se-pMeBzl bond is relatively stable to neat TFA, cleavage can be facilitated by the addition of scavengers. A common and effective method involves a "one-pot" deprotection and cleavage from the resin following SPPS.[10]
Mechanism of TFA-mediated Deprotection: The cleavage is thought to proceed via an SN1-type mechanism, where the protonated p-methoxybenzyl group leaves as a stable carbocation, which is then trapped by scavengers.
Caption: Simplified mechanism of acid-catalyzed deprotection of Sec(pMeBzl).
A milder approach for the removal of the pMeBzl group involves the use of 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA.[11][12] This method is particularly efficient for selenocysteine, often requiring only sub-stoichiometric amounts of DTNP.[11][12] The reaction proceeds rapidly and can be performed as part of the standard cleavage cocktail.[12]
Recent studies have shown that a cocktail of TFA, triethylsilane (TES), and thioanisole can effectively deprotect Sec(pMeBzl) at elevated temperatures (e.g., 40 °C).[9][10] This method is considered gentle and results in a purer peptide with minimal need for extensive purification.[9][10]
Comparison of Deprotection Conditions
| Reagent Cocktail | Temperature | Time | Efficacy | Notes |
| TFA/m-cresol/thioanisole/EDT/water | 4 °C | 2-4 h | Good | Standard cleavage cocktail. |
| TFA/water/DCM/TIS | 4 °C | 2-4 h | Good | Alternative standard cocktail. |
| TFA/DTNP | Room Temp | < 1 h | Excellent | Very efficient for Sec(pMeBzl).[11][12] |
| TFA/TES/thioanisole (96:2:2) | 40 °C | 4 h | Excellent | Gentle, provides high purity.[9][10] |
Orthogonality and Side Reactions
The pMeBzl group offers good orthogonality with the commonly used Fmoc/tBu strategy.[4] The Se-pMeBzl bond is stable to the basic conditions used for Fmoc removal and is cleaved under the acidic conditions used for final deprotection and cleavage from the resin.
However, potential side reactions should be considered:
-
Racemization: As with other amino acids, there is a risk of racemization during the coupling step, especially with prolonged activation times or the use of strong bases.[8]
-
β-Elimination: Under basic conditions, selenocysteine derivatives can undergo β-elimination to form dehydroalanine. Minimizing the time of exposure to piperidine during Fmoc deprotection can mitigate this side reaction.[8]
-
Oxidation: The free selenol is susceptible to oxidation. If the free selenol is the desired product, the deprotection and purification should be performed under an inert atmosphere and with degassed solvents. Often, the peptide is directly oxidized to the corresponding diselenide, which is more stable.
Conclusion
The p-methoxybenzyl protecting group has proven to be an invaluable tool for the incorporation of selenocysteine into peptides via solid-phase synthesis. Its stability during chain elongation, coupled with the development of mild and efficient deprotection methods, has made the synthesis of complex selenopeptides more accessible. By understanding the underlying chemistry and carefully selecting the experimental conditions, researchers can effectively utilize the pMeBzl group to advance their research in the fields of biochemistry, drug development, and materials science.
References
- p-methoxybenzyl (pmb) Definition - Organic Chemistry II Key Term | Fiveable. (URL: )
- Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (URL: )
- Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. (URL: )
- Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - ResearchG
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
- Cysteine protecting groups: applications in peptide and protein science - RSC Publishing. (URL: )
- Facile removal of 4‐methoxybenzyl protecting group from selenocysteine - ResearchG
- Fmoc-Sec(pMeOBzl)-OH Novabiochem 150308-80-8 - Sigma-Aldrich. (URL: )
- Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC - PubMed Central. (URL: )
- Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC - NIH. (URL: )
- Overview of Solid Phase Peptide Synthesis (SPPS). (URL: )
- p-Nitrobenzyl Protection for Cysteine and Selenocysteine: A More Stable Alternative to the Acetamidomethyl Group | Request PDF - ResearchG
- Selenium in Peptide Chemistry - MDPI. (URL: )
- Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed - NIH. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. fiveable.me [fiveable.me]
- 7. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Automated Coupling Protocols for Fmoc-Sec(pMeBzl)-OH
This Application Note is structured to guide researchers through the specific challenges of incorporating Fmoc-Sec(pMeBzl)-OH (Selenocysteine) using automated Solid Phase Peptide Synthesis (SPPS).
Executive Summary
The incorporation of Selenocysteine (Sec, U) into peptides offers unique redox properties and structural utility.[1] However, Sec is significantly more prone to racemization and
Critical Constraint: Unlike Trityl (Trt) groups, the pMeBzl group is NOT acid-labile . It is stable to standard TFA cleavage cocktails. It requires removal via HF (hydrogen fluoride), TFMSA (trifluoromethanesulfonic acid), or specific oxidative methods post-cleavage. This guide focuses strictly on the automated coupling efficiency and integrity of the chiral center during chain assembly.
Chemical Basis & Challenges
To optimize the automated protocol, one must understand the failure modes specific to the Selenocysteine moiety.
The Racemization Risk
The selenium atom has a larger atomic radius and lower pKa (~5.2) compared to sulfur (~8.3). This makes the
-
Base-catalyzed Racemization: Occurs during Fmoc deprotection and base-mediated coupling (e.g., HBTU/DIEA).
- -Elimination: Loss of the selenol group to form Dehydroalanine (Dha), rendering the peptide useless.
Reagent Selection Logic
-
Avoid Bases in Activation: Standard uronium salts (HBTU/HATU) require tertiary bases (DIEA/NMM), which promote racemization of Sec.
-
Preferred System: DIC (Diisopropylcarbodiimide) / Oxyma Pure . This carbodiimide-based activation creates a neutral-to-acidic environment, significantly suppressing racemization while maintaining high coupling efficiency.
Visualization of Failure Pathways
The following diagram illustrates the competing pathways during the coupling cycle.
Figure 1: Chemical pathways during Sec incorporation. Green paths represent the desired workflow; red paths indicate failure modes driven by base and heat.
Automated Protocol Specifications
This protocol is designed for standard automated synthesizers (e.g., CEM Liberty, Biotage Initiator, Gyros PurePep).
Reagent Preparation
| Component | Concentration | Solvent | Notes |
| Amino Acid | 0.1 M - 0.2 M | DMF | Dissolve Fmoc-Sec(pMeBzl)-OH in DMF. Do not add base. |
| Activator | 0.5 M or 1.0 M | DMF | DIC (Diisopropylcarbodiimide). |
| Base/Additive | 0.5 M or 1.0 M | DMF | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Alternative: HOAt.[2] |
| Deprotection | 20% (v/v) | DMF | Piperidine.[1] Add 0.1 M HOBt to suppress aspartimide/racemization if needed. |
Automated Cycle Parameters
Crucial Setting: If your synthesizer uses microwave heating, disable it or set a strict limit (max 50°C) for the Sec cycle to prevent
Step-by-Step Workflow
-
Resin Preparation:
-
Ensure the resin is fully swelled (DMF, 30 min).
-
Recommendation: Use Rink Amide ProTide or 2-Chlorotrityl resins to minimize steric crowding.
-
-
Coupling Cycle (Single Pass):
-
Volume: Calculate for 5-fold excess of Amino Acid relative to resin loading.
-
Addition Sequence: Amino Acid + Oxyma
Wait 30s (Pre-mix) Add DIC. -
Reaction Time: 60 - 120 minutes at Room Temperature (25°C) .
-
Microwave Option: 10 minutes at 50°C (Use with extreme caution; validate first).
-
-
Washing:
-
Aggressive washing is required to remove the bulky pMeBzl derivatives.
-
DMF Wash: 4 x 30 seconds.
-
-
Fmoc Deprotection (Critical Step):
-
Standard deprotection (20% Piperidine) can cause
-elimination of the newly coupled Sec. -
Modified Protocol: Two stages.
-
Stage 1: 30 seconds (Initial removal).
-
Stage 2: 3 minutes (Completion).
-
-
Immediate Wash: Flush immediately with DMF to remove piperidine.
-
The Automated Workflow Diagram
Figure 2: Optimized automated cycle for Fmoc-Sec(pMeBzl)-OH. Note the restricted deprotection times.
Quality Control & Troubleshooting
Verifying Incorporation
Because the pMeBzl group remains on the peptide after TFA cleavage, the mass spectrum will show a mass shift corresponding to the protected peptide.
-
Mass Calculation: Target Mass = (Peptide Mass) + (Mass of Sec residue) + 120.15 Da (pMeBzl group).
-
Note: If you observe a mass of Target - 120 Da, the protection group was lost (unlikely in TFA) or the Sec degraded.
-
Note: If you observe Target - 34 Da (approx), you likely have Dehydroalanine (Dha) formation from
-elimination.
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Deletion | Steric hindrance of pMeBzl group. | Double couple the Sec residue (2 x 1h). Use a lower loading resin.[3] |
| Racemization (D-Sec) | Base-mediated proton abstraction. | Switch from HBTU/DIEA to DIC/Oxyma . Reduce coupling temperature. |
| Dehydroalanine (Dha) | Reduce piperidine exposure time. Use 0.1M HOBt in the deprotection solution. |
Post-Synthesis Context (Important)
Users must be aware that Fmoc-Sec(pMeBzl)-OH is designed for syntheses where the final removal of the pMeBzl group is performed via:
-
HF (Hydrogen Fluoride): High toxicity, requires special apparatus.
-
TFMSA (Trifluoromethanesulfonic acid): Strong acid alternative to HF.
-
Oxidative Removal (I2/DMSO): Can sometimes yield the diselenide directly, though this is sequence dependent.
If your lab is not equipped for HF/TFMSA cleavage, consider using Fmoc-Sec(Trt)-OH or Fmoc-Sec(Xan)-OH , which are TFA-labile, although they require more careful handling to prevent oxidation.
References
-
Koide, T., et al. (1993). "Synthetic study on selenocystine-containing peptides."[4] Chemical & Pharmaceutical Bulletin, 41(3), 502-506.[4]
- Dettner, F., et al. (2000). "Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection." Journal of Peptide Science. (Contextualizing pMeBzl vs Trt stability).
-
Bachem. "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Technical Guides.
-
Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." (Applied here to Selenocysteine due to mechanistic similarity).
-
CEM Corporation. "SPPS Technology: Microwave Peptide Synthesis." (Reference for temperature control in Cys/Sec coupling).
Sources
Fmoc-Sec(pMeBzl)-OH application in redox-active protein engineering
Application Note: Precision Engineering of Redox-Active Selenoproteins using Fmoc-Sec(pMeBzl)-OH
Executive Summary
The incorporation of Selenocysteine (Sec) into proteins allows for the engineering of hyper-reactive redox centers that mimic native enzymes like Glutathione Peroxidase (GPx) and Thioredoxin Reductase (TrxR). However, the high nucleophilicity of the selenol group (
This guide details the application of Fmoc-Sec(pMeBzl)-OH (Fmoc-Selenocysteine(p-methylbenzyl)-OH). Unlike the more common acid-labile p-methoxybenzyl (Mob) derivative, the p-methylbenzyl (pMeBzl) group offers enhanced stability against premature deprotection during standard TFA cleavage. This unique property enables a Dual-Stage Deprotection Strategy :
-
Synthesis & Isolation: Cleavage of the peptide from the resin while retaining the Sec(pMeBzl) protection, allowing for HPLC purification of the protected species.
-
Oxidative Activation: Chemoselective removal of the pMeBzl group using 2,2'-dithiobis(5-nitropyridine) (DTNP), which simultaneously activates the selenium for controlled folding.
Chemical Logic & Mechanism
The Stability Spectrum
In Fmoc SPPS, the choice of Sec protection dictates the workflow.
-
Sec(Mob) [p-Methoxybenzyl]: Cleaved by high-concentration scavengers (TFA/TES/Thioanisole).[1] Often leads to "one-pot" deprotection but risks handling free selenols during purification.
-
Sec(pMeBzl) [p-Methylbenzyl]: Acid-Stable / Oxidatively-Labile. The p-methyl group destabilizes the benzyl carbocation less than the p-methoxy group, making it resistant to standard TFA cleavage cocktails. It requires oxidative cleavage (DTNP) or strong Lewis acids (HF/TFMSA) for removal.
The Oxidative Switch (DTNP)
The application of Fmoc-Sec(pMeBzl)-OH relies on the DTNP-mediated oxidative deprotection . In the presence of TFA, DTNP acts as a soft electrophile. It attacks the selenium atom, cleaving the Se-C bond of the protecting group and generating a Sec-sulfenyl-nitropyridine (Sec-S-Np) mixed selenosulfide.
This intermediate is stable enough to be isolated but reactive enough to form diselenide (Se-Se) or selenosulfide (Se-S) bonds rapidly upon exposure to a thiolate or selenolate nucleophile, driving correct protein folding.
Experimental Protocol
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
Reagents:
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[2]
-
Coupling: DIC/Oxyma Pure (Preferred over HBTU to reduce racemization).
-
Fmoc-Sec(pMeBzl)-OH: 2.5 eq relative to resin loading.
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Keep deprotection times short to prevent
-elimination of the protected Sec. -
Coupling:
-
Pre-activate Fmoc-Sec(pMeBzl)-OH (2.5 eq) with DIC (2.5 eq) and Oxyma (2.5 eq) in DMF for 2 min.
-
Add to resin and shake for 60 min.
-
QC Check: Kaiser Test (Ninhydrin) should be negative.
-
-
Elongation: Continue synthesis for remaining sequence.
-
Final Wash: DCM (3x), MeOH (3x), dry under
.
Phase 2: Resin Cleavage & Purification (The "Stable" Phase)
Objective: Isolate the peptide with the Sec(pMeBzl) group intact.
Cleavage Cocktail A (Standard):
-
TFA: 95%
-
TIPS (Triisopropylsilane): 2.5%
- : 2.5%
Protocol:
-
Add Cocktail A to resin (10 mL per gram resin).
-
Shake for 2 hours at room temperature. The pMeBzl group will NOT cleave under these conditions.
-
Filter resin and precipitate filtrate in cold diethyl ether.[3]
-
Centrifuge, wash pellet with ether, and dry.
-
Purification: Dissolve in
/Acetonitrile (0.1% TFA) and purify via RP-HPLC.-
Validation: ESI-MS should show the mass of the peptide plus the mass of the pMeBzl group (+105 Da).
-
Phase 3: Oxidative Deprotection & Folding
Objective: Remove pMeBzl and form the active redox center.
Reagents:
Protocol:
-
Dissolution: Dissolve the purified Sec(pMeBzl)-peptide in neat TFA (1 mg/mL).
-
Activation: Add DTNP (10 equivalents) and Thioanisole (10 equivalents).
-
Incubation: Stir at 4°C for 2-4 hours. Monitor by HPLC.
-
Target: Shift in retention time and mass corresponding to Peptide-Sec(S-Np) (Peptide + 155 Da vs free Sec).
-
-
Folding / Bond Formation:
-
Final Polish: Desalt or purify the final folded protein by HPLC.
Data Presentation & Visualization
Quantitative Comparison of Protecting Groups
| Feature | Fmoc-Sec(Mob)-OH | Fmoc-Sec(pMeBzl)-OH |
| Structure | p-Methoxybenzyl | p-Methylbenzyl |
| TFA Stability | Labile (requires scavengers) | Stable (allows purification) |
| Deprotection | Acidolytic (TFA/TES) | Oxidative (DTNP) or HF |
| Intermediate | Free Selenol (-SeH) | Activated Mixed Disulfide (-Se-S-Np) |
| Oxidation Risk | High (uncontrolled) | Low (Controlled Activation) |
| Application | Simple linear peptides | Complex redox proteins / Regioselective folding |
Workflow Diagram
Caption: Figure 1. Dual-Stage Deprotection Strategy using Fmoc-Sec(pMeBzl)-OH. The stability of pMeBzl to TFA allows purification before oxidative activation.
Case Study: Engineering a GPx Mimic
Objective: Synthesize a 20-mer peptide mimicking the catalytic triad of Glutathione Peroxidase (GPx), containing a Sec-Cys redox pair.
Sequence:
Execution:
-
Synthesis: Fmoc-Sec(pMeBzl)-OH is coupled at position 3; Fmoc-Cys(Trt)-OH at position 7.
-
Cleavage: Standard TFA removes the Trt group from Cys (yielding free SH) but leaves Sec(pMeBzl) intact.
-
Intermediate State: The peptide contains one free thiol (Cys) and one protected selenol (Sec).
-
DTNP Treatment:
-
DTNP removes pMeBzl and activates Sec to Sec-S-Np.
-
Simultaneously, DTNP may activate the free Cys to Cys-S-Np.
-
-
Folding: Upon dilution in buffer (pH 7.5), the highly nucleophilic selenol (generated transiently or via exchange) attacks the activated sulfide, or the free thiol attacks the activated selenide.
-
Result: Formation of the specific Selenenylsulfide (Se-S) bond, the active catalytic species of the enzyme.
References
-
Flemer, S. Jr. (2015).[1] Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. Journal of Peptide Science. Link
-
Harris, K. M., & Flemer, S. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. Link
-
Alewood, P., et al. (1997). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. International Journal of Peptide and Protein Research. Link
-
Metanis, N., & Hilvert, D. (2014). Organoselenium chemistry in protein engineering. Current Opinion in Chemical Biology. Link
-
BenchChem Technical Guide. (2025). Boc-D-HomoSec(pMeBzl)-OH for Advanced Peptide Synthesis. Link
Sources
- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of Fmoc-Sec(pMeBzl)-OH in DMF and NMP
Welcome to the Technical Support Center for scientists and researchers. This guide is designed to provide expert advice and troubleshooting strategies for challenges related to the solubility of Fmoc-Sec(pMeBzl)-OH in common solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). As Senior Application Scientists, we combine technical knowledge with practical, in-field experience to help you navigate your experimental hurdles.
Troubleshooting Guide: Enhancing Dissolution of Fmoc-Sec(pMeBzl)-OH
Researchers may occasionally encounter difficulties in dissolving Fmoc-Sec(pMeBzl)-OH, which can impede the crucial coupling step in SPPS. This guide provides a systematic approach to addressing these solubility issues.
Issue: Fmoc-Sec(pMeBzl)-OH is not readily dissolving in DMF or NMP at the desired concentration.
The dissolution of any protected amino acid is a critical prerequisite for its successful activation and subsequent coupling to the growing peptide chain on the solid support. Incomplete dissolution leads to lower effective concentrations of the activated species, resulting in incomplete coupling and the generation of deletion sequences.[1]
Root Cause Analysis:
The solubility of Fmoc-protected amino acids is governed by the interplay of the hydrophobic Fmoc group, the polarity of the amino acid side chain, and the nature of the solvent.[2] Fmoc-Sec(pMeBzl)-OH possesses a relatively large, nonpolar p-methylbenzyl protecting group, which can contribute to solubility challenges in highly polar aprotic solvents like DMF and NMP. While generally soluble in these solvents, issues can arise due to factors such as reagent quality, concentration, and ambient laboratory conditions.
Systematic Troubleshooting Workflow:
The following diagram outlines a step-by-step decision-making process for addressing solubility problems with Fmoc-Sec(pMeBzl)-OH.
Caption: Troubleshooting workflow for Fmoc-Sec(pMeBzl)-OH solubility.
Experimental Protocols
Here are detailed protocols for the troubleshooting steps outlined above.
Protocol 1: Standard Dissolution Procedure
Based on manufacturer data, Fmoc-Sec(pMeBzl)-OH is expected to be clearly soluble in DMF at a concentration of 0.5 M (1 mmole in 2 ml).
-
Weigh the required amount of Fmoc-Sec(pMeBzl)-OH into a clean, dry reaction vessel.
-
Add the appropriate volume of high-quality, amine-free DMF or NMP to achieve the desired concentration (typically 0.2-0.5 M for SPPS).
-
Vortex or stir the mixture at room temperature for 5-10 minutes.
Protocol 2: Enhancing Solubility with Sonication and Gentle Warming
If the standard procedure fails to yield a clear solution, these physical methods can be employed.
-
Place the vessel containing the amino acid and solvent in a sonicating water bath.
-
Sonicate for 10-15 minutes, periodically checking for dissolution.
-
If sonication is insufficient, warm the mixture to 30-40°C with gentle stirring. Caution: Avoid excessive heat, as it can potentially increase the risk of side reactions like racemization during the subsequent activation step.[3]
Protocol 3: Utilizing Co-solvents
The addition of a co-solvent can modulate the polarity of the medium, enhancing solubility.
-
To your suspension of Fmoc-Sec(pMeBzl)-OH in DMF or NMP, add Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO) dropwise while stirring.
-
A common starting point is a 9:1 or 4:1 mixture of DMF/DCM or DMF/DMSO.
-
Continue adding the co-solvent until a clear solution is obtained. It is crucial to ensure that the chosen co-solvent is compatible with the downstream coupling chemistry.[4]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent Quality | High-purity, anhydrous, amine-free | Impurities like water can affect solubility and interfere with coupling reactions. Free amines in DMF can cause premature Fmoc deprotection.[5][6] |
| Standard Concentration | 0.2 M - 0.5 M in DMF | This concentration range is standard for efficient SPPS coupling reactions. |
| Sonication | 10-15 minutes at room temperature | Provides mechanical energy to break up solute aggregates and facilitate dissolution. |
| Gentle Warming | 30-40°C | Increases the kinetic energy of solvent and solute molecules, improving the rate of dissolution. |
| Co-solvents | DCM, DMSO | Modifying the solvent polarity can disrupt intermolecular forces that hinder solubility.[7] |
Frequently Asked Questions (FAQs)
Q1: Is NMP a better solvent than DMF for Fmoc-Sec(pMeBzl)-OH?
Both DMF and NMP are excellent polar aprotic solvents for SPPS. While NMP has a higher boiling point and can sometimes offer superior swelling of the resin, there is no definitive evidence to suggest it is universally better than DMF for dissolving Fmoc-Sec(pMeBzl)-OH. DMF is the most commonly used solvent in standard SPPS protocols.[5] The choice between them often comes down to laboratory preference and specific sequence requirements.
Q2: I've managed to dissolve the amino acid, but my coupling reaction is still inefficient. Could this be related to solubility?
Yes, it is possible. Even if the amino acid appears dissolved to the naked eye, micro-aggregates might still be present, reducing the effective concentration of the activated amino acid available for coupling. In such cases, trying the advanced troubleshooting steps like using co-solvents can be beneficial. Additionally, inefficient coupling can be due to on-resin aggregation of the growing peptide chain, which is a separate, sequence-dependent issue.[3]
Q3: Can I pre-dissolve a larger stock of Fmoc-Sec(pMeBzl)-OH and store it?
While convenient, it is generally not recommended to store solutions of Fmoc-amino acids for extended periods. The stability of the Fmoc group can be compromised over time, especially in the presence of trace impurities in the solvent.[6] For best results and to avoid potential side reactions, it is advisable to prepare fresh solutions for each coupling reaction.
Q4: Are there alternative protecting groups for Selenocysteine that might offer better solubility?
Yes, research has been conducted on alternative protecting groups for Selenocysteine. For instance, Fmoc-Sec(Trt)-OH and Fmoc-Sec(Xan)-OH have been synthesized and used in SPPS.[8][9] These derivatives, with different side-chain protecting groups, may exhibit different solubility profiles. However, the p-methylbenzyl (pMeBzl) or the closely related p-methoxybenzyl (Mob) group remains a commonly used and commercially available option.[10]
Q5: Could the quality of my Fmoc-Sec(pMeBzl)-OH be the issue?
This is a valid consideration. The purity of the amino acid derivative is crucial. The presence of impurities or by-products from its synthesis could negatively impact solubility. Always use reagents from a reputable supplier and refer to the certificate of analysis for purity specifications.
References
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
Flemer Jr, S., & Hondal, R. J. (2015). Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. PMC. Retrieved from [Link]
-
ResearchGate. (2015). Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. Retrieved from [Link]
- Harris, K. M., Flemer Jr, S., & Hondal, R. J. (2008). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Science.
-
ResearchGate. (2018). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Retrieved from [Link]
-
MDPI. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Retrieved from [Link]
-
PubMed. (2008). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Retrieved from [Link]
-
MDPI. (2023). Selenium in Peptide Chemistry. Retrieved from [Link]
- Nowick, J. S. (2020).
-
Beilstein Journals. (2022). Electrochemical formal homocoupling of sec-alcohols. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
-
National Center for Biotechnology Information. (2022). Electrochemical formal homocoupling of sec-alcohols. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]
Sources
- 1. Electrochemical formal homocoupling of sec-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenium in Peptide Chemistry [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of Selenocysteine-Containing Peptides
From the Desk of the Senior Application Scientist
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) involving Fmoc-Sec(pMeBzl)-OH. The incorporation of selenocysteine (Sec) into peptide sequences is a powerful tool for studying redox biology, protein folding, and developing novel therapeutics. However, the unique chemical properties of selenium present specific challenges that can impact synthesis efficiency and final peptide purity.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these challenges. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Sec(pMeBzl)-OH, and why is the p-methylbenzyl (pMeBzl) protecting group used?
Fmoc-Sec(pMeBzl)-OH is the N-α-Fmoc protected form of selenocysteine where the highly reactive selenol (-SeH) side chain is protected by a para-methylbenzyl group. This protection is critical for several reasons:
-
Prevents Oxidation: The free selenol is highly susceptible to oxidation, which can lead to the uncontrolled formation of diselenide bridges (-Se-Se-) or other oxidative side products during synthesis.[1]
-
Enhances Stability: The pMeBzl group is stable under the mildly basic conditions required for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions used to cleave most standard side-chain protecting groups (e.g., Boc, tBu).[2][3] This orthogonality is a cornerstone of Fmoc-based SPPS.
Q2: How should I store and handle the solid Fmoc-Sec(pMeBzl)-OH reagent?
Proper storage is crucial to maintain the integrity of the reagent. Store the lyophilized powder at 2-8°C, protected from light and moisture.[4] Before weighing, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder, which can degrade the product over time.
Q3: What are the most critical parameters to control during its incorporation into a peptide sequence?
The single most critical parameter is the choice of coupling reagent . Selenocysteine derivatives are notoriously prone to base-catalyzed racemization and β-elimination side reactions.[4] Therefore, activation methods that utilize strong, non-hindered tertiary amines like diisopropylethylamine (DIPEA), commonly used with uronium/aminium salt reagents like HBTU and PyBOP, should be strictly avoided.[4][5]
Q4: Will a standard trifluoroacetic acid (TFA) cleavage cocktail remove the pMeBzl group?
No. The Se-C bond of the Sec(pMeBzl) side chain is stable to standard TFA treatment.[4] Attempting cleavage with a typical TFA/scavenger mix will leave the pMeBzl group intact, resulting in a protected selenocysteine residue in your final peptide. Removal requires harsher, specific cleavage conditions, which are detailed in the Troubleshooting Guide and Protocols sections.
Q5: What happens to the selenocysteine residue after successful deprotection and cleavage?
Upon successful removal of the pMeBzl group, a free selenol (-SeH) is generated. This functional group is highly reactive and will readily oxidize in the presence of air to form an intramolecular or intermolecular diselenide bridge.[1] Often, the crude peptide obtained after cleavage and workup is predominantly in the diselenide-dimer form.[6] This is a natural and expected outcome. If the reduced selenol form is required for your application, a subsequent reduction step (e.g., with TCEP or DTT) under anaerobic conditions will be necessary.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis.
Problem: Low Coupling Efficiency / Positive Kaiser Test After Coupling Fmoc-Sec(pMeBzl)-OH
-
Probable Cause 1: Inappropriate Activation Method. As highlighted in the FAQs, using reagents like HBTU, TBTU, or PyBOP with DIPEA can lead to side reactions that consume the activated amino acid before it couples efficiently. More importantly, these conditions significantly increase the risk of racemization.[3][4]
-
Solution 1: Switch to a Safer Activation Strategy. The recommended method is to use a carbodiimide-based activation with an additive that minimizes racemization. The use of diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) is a robust and well-established alternative.[3] This method avoids strong tertiary bases, thereby preserving the stereochemical integrity and improving the coupling outcome.
-
Expert Tip: For difficult couplings, pre-forming the HOBt active ester for a few minutes before adding it to the resin can be beneficial. Avoid long pre-activation times, especially for sensitive residues like histidine and cysteine/selenocysteine.[3]
-
-
Probable Cause 2: Peptide Aggregation. As the peptide chain elongates, it can fold into secondary structures on the resin, sterically hindering the N-terminus and preventing efficient coupling.[7] This is a sequence-dependent issue and not specific to selenocysteine, but it remains a primary cause of failed couplings.[5]
-
Solution 2: Disrupt On-Resin Aggregation.
-
Double Couple: Simply repeat the coupling step with a fresh solution of activated Fmoc-Sec(pMeBzl)-OH.
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can help disrupt secondary structures.
-
Change Solvent: Using a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) instead of or in combination with DMF can improve solvation of the growing peptide chain.
-
Problem: Low Final Yield and Multiple Peaks in HPLC After Cleavage
-
Probable Cause 1: Side Reactions During Synthesis. The selenocysteine side chain is susceptible to β-elimination when exposed to base, leading to the formation of a dehydroalanine (Dha) intermediate. This intermediate can then react with piperidine (from Fmoc deprotection) to form β-piperidinylalanine.[4] These side reactions are a major source of impurities and yield loss.
-
Solution 1: Minimize Base Exposure.
-
Coupling: As stated previously, avoid coupling activators that require strong tertiary bases.[4]
-
Fmoc Deprotection: While 20% piperidine in DMF is standard, ensure deprotection times are not excessively long. For particularly sensitive sequences, using a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in very low concentrations (e.g., 2% DBU / 2% piperidine in DMF) can sometimes mitigate side reactions, but this must be carefully optimized.[8]
-
-
Probable Cause 2: Incomplete Removal of the pMeBzl Protecting Group. This is the most common reason for a complex mixture of products. If your cleavage cocktail is not potent enough, you will get a mixture of fully deprotected peptide, peptide with the Sec(pMeBzl) still attached, and potentially other byproducts from reactions with scavengers.
-
Solution 2: Employ an Optimized High-Potency Cleavage Cocktail. Standard "Reagent K" or similar cocktails are insufficient. Research on the closely related p-methoxybenzyl (Mob) group has shown that a combination of TFA with a silane reducing agent and a soft scavenger at elevated temperatures is highly effective.[6] This approach is directly applicable to the pMeBzl group. See Protocol 3.2 for a detailed methodology.
Troubleshooting Workflow: Low Peptide Yield
Below is a logical workflow to diagnose and solve issues related to low yield in your selenopeptide synthesis.
Caption: Troubleshooting workflow for low yield.
Section 3: Protocols and Methodologies
These protocols represent best practices derived from published literature and extensive in-house experience.
Protocol 3.1: Optimized Coupling of Fmoc-Sec(pMeBzl)-OH
This protocol uses DIC/HOBt activation to minimize side reactions and racemization.
-
Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes. Perform the standard N-terminal Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF) and wash thoroughly with DMF (6 x).
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Sec(pMeBzl)-OH (3 equivalents, 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in a minimal amount of DMF (approx. 2 mL).
-
Activation: Add DIC (3 eq., 0.3 mmol) to the amino acid solution. Allow to pre-activate for 5 minutes at room temperature. Note: The solution may become cloudy as diisopropylurea precipitates.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), indicating free amines, wash the resin and repeat the coupling (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (6 x) to remove all soluble reagents before proceeding to the next Fmoc deprotection step.
Table 1: Comparison of Coupling Reagents for Selenocysteine Incorporation
| Reagent System | Base | Advantages | Disadvantages & Risks | Recommendation |
| HBTU / HCTU / PyBOP | DIPEA | Fast reaction kinetics. | High risk of racemization and β-elimination.[4][5] | NOT RECOMMENDED |
| DIC / HOBt | None | Low risk of racemization; inexpensive. | Slower kinetics; formation of insoluble DIU byproduct. | HIGHLY RECOMMENDED |
| HATU / HOAt | DIPEA / Collidine | Very fast and efficient, even for hindered couplings. | High risk of racemization with DIPEA. Risk is lower with hindered bases like collidine but not eliminated. | Use with caution, preferably with 2,4,6-collidine instead of DIPEA. |
Protocol 3.2: Cleavage and Side-Chain Deprotection of Sec(pMeBzl)-Containing Peptides
This protocol is adapted from methods developed for the similar Sec(Mob) group and is designed for the simultaneous cleavage from the resin and deprotection of the pMeBzl group.[6]
-
Resin Preparation: After final Fmoc deprotection, wash the peptide-resin with DMF, then dichloromethane (DCM), and dry thoroughly under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. For every 100 mg of dry peptide-resin, use 2 mL of the cocktail.
-
Recommended Cocktail: TFA / triethylsilane (TES) / Thioanisole (96 : 2 : 2, v/v/v)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a suitable reaction vessel.
-
Incubation: Seal the vessel and agitate at 40°C for 4 hours . The elevated temperature is crucial for efficient deprotection.[6]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Reduce the volume of the TFA solution by ~80% using a gentle stream of nitrogen or rotary evaporation.
-
Add the concentrated TFA solution dropwise to a centrifuge tube containing cold (0°C) diethyl ether (at least 10x the volume of the TFA concentrate).
-
A white precipitate (the crude peptide) should form.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the final peptide pellet under vacuum to remove residual ether. The crude product is now ready for purification by HPLC.
Table 2: Cleavage Cocktails for Sec(pMeBzl) Deprotection
| Cocktail Composition (v/v/v) | Conditions | Efficacy for Sec(pMeBzl) | Comments |
| TFA / H₂O / TIPS (95:2.5:2.5) | 2-3 h, RT | Ineffective | Standard cocktail; will not cleave the Se-pMeBzl bond.[4] |
| TFA / Thioanisole / EDT / H₂O / Phenol (82.5:5:2.5:5:5) | 2-3 h, RT | Very Poor | "Reagent K"; lacks the specific reducing agent needed for the benzyl-type ether cleavage.[9] |
| TFA / TES / Thioanisole (96:2:2) | 4 h, 40°C | Highly Effective | The combination of acid, heat, and a reducing silane efficiently cleaves the Se-C bond.[6] |
| HF (liquid) | 1 h, 0°C | Effective | Gold standard for difficult deprotections, but requires specialized equipment and is extremely hazardous. |
Section 4: Mechanistic Insights
Understanding the potential side reactions is key to preventing them. The primary degradation pathway for Sec during SPPS is base-catalyzed β-elimination.
Mechanism: Base-Catalyzed β-Elimination of Sec(pMeBzl)
Caption: Pathway for side product formation.
This mechanism illustrates why avoiding strong, non-hindered bases is paramount. The abstraction of the α-proton (the most acidic proton on the amino acid backbone) initiates the elimination of the entire selenoether side chain, leading to an irreversible and undesirable modification of the peptide.
References
-
Muttenthaler, M., et al. (2014). Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. Journal of Peptide Science. [Link]
-
Guzman, F., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. [Link]
-
de Lima, V. R., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab Protocols. [Link]
-
Flemer Jr, S. (2015). Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. Molecules. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent K. Technical Support. [Link]
-
Rys, A.N., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Tetrahedron Letters. [Link]
-
Byrd, J.N., et al. (2008). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics. [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Support. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Blog. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-Sec(pMeOBzl)-OH Novabiochem 150308-80-8 [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
Scavengers to use with Fmoc-Sec(pMeBzl)-OH during TFA cleavage
To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Scavenger Systems for Fmoc-Sec(pMeBzl)-OH during TFA Cleavage
Executive Summary
The use of Fmoc-Sec(pMeBzl)-OH (Fmoc-Selenocysteine(p-methylbenzyl)-OH) presents a specific challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike the more acid-labile Sec(Mob) (p-methoxybenzyl) or Sec(Trt) (trityl) derivatives, the pMeBzl group is generally stable to standard Trifluoroacetic Acid (TFA) cleavage conditions.
This guide addresses the critical distinction in scavenger usage: For Sec(pMeBzl), the role of scavengers during TFA cleavage is NOT to remove the pMeBzl group, but to preserve the integrity of the peptide backbone and other sensitive residues (Met, Trp, Tyr) while maintaining the pMeBzl protection for subsequent removal (e.g., via HF or TFMSA).
Part 1: Critical Chemistry & Scavenger Selection
The Stability Hierarchy
To select the correct scavenger cocktail, one must understand the relative stability of Selenium protecting groups.
| Protecting Group | Structure | Lability | Removal Reagent |
| Sec(Trt) | Trityl | High | 1-5% TFA (Dilute) |
| Sec(Mob) | p-Methoxybenzyl | Moderate | 95% TFA + Thioanisole/DTNP |
| Sec(pMeBzl) | p-Methylbenzyl | Low (Stable) | HF (High) or TFMSA |
| Sec(Bzl) | Benzyl | Very Low | HF (High) |
Technical Insight: If your goal is to obtain free Selenocysteine directly after TFA cleavage, Fmoc-Sec(pMeBzl)-OH is likely the wrong building block. You should use Fmoc-Sec(Mob)-OH or Fmoc-Sec(Trt)-OH . If you must use pMeBzl, proceed with the understanding that the group will remain attached.
Recommended Scavenger Cocktails
Since pMeBzl remains intact, the scavenger cocktail must focus on preventing alkylation of the peptide by other protecting groups (tBu, Pbf, Trt) and preventing oxidation of the Selenium atom (even when protected, it can form selenoxides).
Protocol A: Standard Cleavage (Retention of pMeBzl) Best for: Cleaving peptide from resin while keeping Sec(pMeBzl) protected for later steps.
| Component | Percentage | Function |
| TFA | 90% | Cleavage agent. |
| TIS (Triisopropylsilane) | 2.5% | Scavenges Trt/Pbf cations. |
| H₂O | 2.5% | Hydrolyzes esters; scavenges tBu. |
| EDT (1,2-Ethanedithiol) | 2.5% | CRITICAL: Prevents oxidation of Se and Met. |
| DTT (Dithiothreitol) | 2.5% | CRITICAL: Maintains reducing environment. |
-
Why EDT/DTT? Selenocysteine derivatives are prone to oxidation to selenoxides (
). EDT and DTT act as reducing agents to reverse or prevent this formation during the harsh acidic cleavage. -
Avoid: High concentrations of Thioanisole unless necessary for other residues (like Arg(Pbf)), as it promotes acidolysis which might lead to partial (and messy) loss of pMeBzl.
Part 2: Troubleshooting & FAQs
Q1: I used 95% TFA / 2.5% TIS / 2.5% H₂O, but the pMeBzl group is still attached. Why?
A: This is the expected chemical behavior. The p-methylbenzyl carbocation is not sufficiently stabilized to be cleaved by TFA alone.
-
Solution: If you need the free selenol, you must perform a "High Acid" cleavage (HF or TFMSA) or switch to Fmoc-Sec(Mob)-OH .
-
Workaround: If you cannot restart synthesis, you can attempt a TFMSA (Trifluoromethanesulfonic acid) cleavage on the free peptide, though this is harsh.
Q2: Can I force the removal of pMeBzl using scavengers?
A: You can attempt to accelerate removal using a "Push-Pull" mechanism, but yields are often poor (<50%) and side reactions increase.
-
Experimental Cocktail (Not Recommended for High Purity):
-
TFA (85%)
-
Thioanisole (10%) (Soft nucleophile "push")
-
TMSBr (Trimethylsilylbromide) (5 equivalents)
-
-
Risk: TMSBr is aggressive and may cleave peptide bonds or alkylate Trp residues if not carefully controlled.
Q3: My peptide mass is +16 Da or +32 Da higher than expected. What happened?
A: This indicates oxidation of the Selenium (Selenoxide) or Methionine (Sulfoxide).
-
Cause: Insufficient reducing scavengers.
-
Fix: Ensure your cleavage cocktail contains at least 2.5% EDT or DTT .
-
Rescue: Treat the crude peptide with Ammonium Iodide (NH₄I) / Dimethyl Sulfide (DMS) in TFA to reduce the oxides back to the native state.
Part 3: Experimental Workflows
Workflow 1: Handling Fmoc-Sec(pMeBzl)-OH Peptides
Caption: Workflow for processing Fmoc-Sec(pMeBzl)-OH peptides. Note that TFA cleavage yields the protected peptide.
Protocol: Reduction of Oxidized Selenocysteine (Rescue)
If you observe oxidation (+16 Da) despite using scavengers:
-
Dissolve crude peptide in TFA .
-
Add Dimethyl Sulfide (DMS) (10% v/v) and Ammonium Iodide (NH₄I) (5-10 eq).
-
Stir at 0°C for 30 mins .
-
Precipitate with cold ether.[1]
-
Note: This reduces Selenoxides back to Selenides.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Peptides Containing HomoSec(pMeBzl). Retrieved from
-
Merck Millipore (Novabiochem). (2023). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from
-
Hondal, R. J., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. National Institutes of Health (NIH). Retrieved from
-
Thermo Fisher Scientific. (1995). Introduction to Cleavage Techniques: Strategies in Peptide Synthesis. Retrieved from
-
Albericio, F., et al. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog. Retrieved from
Sources
Validation & Comparative
Technical Comparison Guide: NMR Spectroscopy Shifts for p-Methylbenzyl (pMeBzl) Group Identification
Executive Summary & Strategic Context
In the precise world of organic synthesis and peptide chemistry, the p-methylbenzyl (pMeBzl or Meb) group serves as a critical protecting group, particularly for the thiol moiety of Cysteine (Cys) in Boc-based solid-phase peptide synthesis (SPPS). Unlike its more labile counterpart, p-methoxybenzyl (PMB), or the unsubstituted benzyl (Bzl) group, pMeBzl offers a tuned stability profile—resistant to trifluoroacetic acid (TFA) but cleavable by strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Accurate identification of the pMeBzl group via NMR is essential for validating protecting group installation and ensuring complete deprotection. This guide provides a definitive technical comparison of pMeBzl against its analogs, establishing a self-validating NMR identification protocol.
NMR Characterization Profile: The pMeBzl Fingerprint
The identification of pMeBzl relies on three distinct spectral zones in
Proton ( H) NMR Signatures[1]
| Structural Component | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| Ar-CH | 2.30 – 2.36 | Singlet (s) | 3H | Primary Identifier. Distinguishes pMeBzl from Bzl (no signal) and PMB (OCH |
| Benzylic CH | 3.70 – 3.85 (S-linked)5.00 – 5.30 (O-linked) | Singlet (s) or ABq | 2H | Shift depends heavily on the heteroatom (S vs O). In chiral environments (peptides), this may appear as an AB quartet due to diastereotopicity. |
| Aromatic Ring | 7.10 – 7.25 | AA'BB' System | 4H | Appears as two "roofed" doublets or a tight multiplet. Distinct from the 5H multiplet of Bzl. |
Technical Insight: The aromatic region of pMeBzl is a classic AA'BB' spin system . Unlike the unsubstituted Benzyl group, which often presents as a complex multiplet integrating to 5 protons (7.30–7.40 ppm), the pMeBzl group displays a symmetrical pattern integrating to 4 protons. The chemical shift difference between the AA' and BB' protons is small, often leading to second-order effects (roofing).
Carbon ( C) NMR Signatures
-
Methyl Carbon (Ar-CH
): ~21.0 – 21.5 ppm. (Crucial for confirming the alkyl nature of the substituent). -
Benzylic Carbon (Ar-CH
-X): ~35.0 – 38.0 ppm (for S-Cys) or ~66.0 – 70.0 ppm (for O-Ether/Ester). -
Aromatic Carbons: Four distinct signals (two quaternary, two methine). The quaternary carbon attached to the methyl group typically appears around
136–138 ppm.
Comparative Analysis: pMeBzl vs. Alternatives
To select the correct identification logic, one must distinguish pMeBzl from its closest structural relatives: Benzyl (Bzl) and p-Methoxybenzyl (PMB).
Table 1: Comparative NMR and Stability Data
| Feature | p-Methylbenzyl (pMeBzl) | Benzyl (Bzl) | p-Methoxybenzyl (PMB) |
| Diagnostic | None (Aromatic only) | ||
| Aromatic Pattern | AA'BB' (4H) | Multiplet (5H) | AA'BB' (4H) - Distinct separation |
| Electronic Nature | Weakly Electron Donating | Neutral | Strongly Electron Donating |
| Acid Stability | High (Stable to TFA) | High (Stable to TFA) | Low (Cleaved by low % TFA) |
| Deprotection | HF / TFMSA (Strong Acid) | HF / H | DDQ (Oxidative) or TFA |
Mechanistic Implication for Analysis
The PMB group's methoxy substituent is a strong electron donor, pushing the ortho protons upfield (
Experimental Protocol: Self-Validating Identification Workflow
This protocol outlines the step-by-step logic to confirm pMeBzl presence in a synthesized peptide or organic intermediate.
Step 1: Sample Preparation
-
Solvent: Dissolve ~5 mg of compound in DMSO-
or CDCl . DMSO is preferred for peptides to prevent aggregation and sharpen amide signals. -
Reference: Ensure TMS (
0.00) or residual solvent peak is calibrated correctly (DMSO- : 2.50).
Step 2: The "Methyl Scan" (Primary Validation)
-
Focus on the aliphatic region 2.0 – 4.0 ppm .
-
Look for a sharp singlet integrating to 3 protons.
-
If
~2.3 ppm: Suspect pMeBzl . -
If
~3.8 ppm: Suspect PMB . -
If Absent: Suspect Bzl (unsubstituted).
-
Step 3: Aromatic Integration (Secondary Validation)
-
Integrate the aromatic region 7.0 – 7.5 ppm .
-
Normalize the integration against the benzylic CH
(set to 2H).-
Count = 4H: Confirms a para-substituted ring (pMeBzl or PMB).
-
Count = 5H: Confirms a mono-substituted ring (Bzl).
-
Step 4: 2D-NMR Confirmation (HSQC)
For complex molecules where signals overlap:
-
Run a
HSQC experiment. -
pMeBzl Confirmation: The proton at
2.35 must correlate with a carbon at ~21.0. -
PMB Rejection: A proton at
3.80 would correlate with a carbon at ~55.0 (methoxy).
Visual Logic: Identification Decision Tree
The following diagram illustrates the logical flow for differentiating these protecting groups based on NMR data.
Figure 1: Logical decision tree for differentiating pMeBzl, PMB, and Bzl protecting groups using
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] John Wiley & Sons. (Standard reference for stability and deprotection conditions).
-
NMR Chemical Shifts of Trace Impurities. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). Journal of Organic Chemistry, 62(21), 7512-7515. Link
-
Preparation and Applications of 4-Methoxybenzyl Esters. National Institutes of Health (NIH) / PMC. (Comparison of PMB vs other benzyl esters). Link
-
Reusable Ionic Liquid-Catalyzed Oxidative Esterification. Royal Society of Chemistry (RSC). (Contains specific NMR data for benzyl 4-methylbenzoate analogs). Link
-
p-Methylbenzyl Group: Oxidative Removal. PubMed. (Discusses chemoselective removal of pMeBzl). Link
Sources
Validation of Diselenide Bond Formation in Sec-Containing Peptides: A Comparative Guide
Executive Summary: The Selenocysteine Advantage
In the landscape of therapeutic peptide development, the substitution of cysteine (Cys) with selenocysteine (Sec) to form diselenide bonds (Sec–Sec) represents a paradigm shift. While isosteric to the native disulfide bond (S–S), the diselenide bond offers superior thermodynamic stability and resistance to reductive cleavage in cytosolic environments.
However, the chemical similarity between Sulfur (S) and Selenium (Se) poses a unique analytical challenge: How do you definitively validate the formation of a diselenide bond versus a mixed seleno-sulfide or non-bridged species?
This guide moves beyond basic synthesis to provide a rigorous, data-driven framework for validating Sec–Sec bonds, contrasting them directly with their S–S counterparts using mass spectrometry (MS), NMR, and differential redox stability assays.
Part 1: Comparative Analysis (Sec-Sec vs. S-S)
To validate a product, one must understand its distinguishing physicochemical properties. The diselenide bond is not merely a "heavy" disulfide; it is a distinct redox entity.
Table 1: Physicochemical & Stability Profile[1]
| Feature | Disulfide Bond (S–S) | Diselenide Bond (Se–Sec) | Validation Implication |
| Bond Dissociation Energy | ~268 kJ/mol | ~172 kJ/mol | Se–Se is easier to undergo radical exchange (metathesis) but thermodynamically more stable in folded proteins. |
| Redox Potential ( | -180 mV | -381 mV to -407 mV | Critical: Se–Sec bonds are far more resistant to reduction by DTT or Glutathione (GSH) than S–S bonds. |
| Bond Length | ~2.03 Å | ~2.29 Å | Slight expansion of the peptide loop; usually maintains bioactivity (isosteric). |
| Isotopic Signature | Multi-isotopic ( | Primary Validation Tool: Se creates a wide, distinct isotopic envelope in MS. | |
| NMR Active Nuclei | None (practically) | Direct spectroscopic confirmation of the bond environment. |
Expert Insight: The significantly lower redox potential of the diselenide bond means that under conditions where a disulfide bond would be reduced (e.g., 1 mM DTT), the diselenide bond often remains intact. This differential stability is the basis for the "Redox Challenge" validation protocol described below.
Part 2: Validation Protocols
Protocol A: Mass Spectrometric Isotopic Fingerprinting
The Gold Standard for Routine Validation
Unlike sulfur, which is dominated by a single isotope (
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% Formic Acid/Water to a concentration of 10 µM. Avoid reducing agents.
-
LC-MS Acquisition: Inject onto a C18 reverse-phase column. Use a standard gradient (5-95% ACN over 20 min). Acquire data in high-resolution mode (e.g., Orbitrap or Q-TOF, R > 30,000).
-
Data Analysis (The "Zoom" Technique):
-
Locate the parent ion (
or ). -
Do not just look at the monoisotopic mass.
-
Examine the isotopic envelope .
-
Criterion for Pass: The mass spectrum must display the characteristic "selenium spread." For a single diselenide bond (2 Se atoms), the isotopic pattern is complex, peaking at masses corresponding to
Se combinations. -
Comparison:
-
S-S Peptide: Narrow isotope distribution (M, M+1, M+2).
-
Se-Se Peptide: Wide distribution spanning ~8-10 Da.
-
-
Protocol B: The Differential Redox Challenge
Validating Bond Connectivity via Stability
This protocol proves that the bond formed is indeed a diselenide and not a misfolded species or a mixed seleno-sulfide (which has intermediate stability).
Reagents:
-
Buffer A: PBS pH 7.4
-
Reductant 1: Dithiothreitol (DTT) stock (100 mM)
-
Reductant 2: TCEP (Tris(2-carboxyethyl)phosphine)
Methodology:
-
Baseline: Analyze the intact peptide by HPLC (Retention time
). -
Challenge 1 (Disulfide-Selective): Incubate peptide (50 µM) with 1 mM DTT for 30 minutes at room temperature.
-
Expectation: If the bond is S-S, the peak shifts (reduction). If Se-Se, the peak remains largely unchanged (due to lower redox potential).
-
-
Challenge 2 (Total Reduction): Incubate peptide with 100 mM DTT or 10 mM TCEP at 37°C for 1 hour.
-
Expectation: The Se-Se bond cleaves, resulting in a retention time shift corresponding to the linear selenol species (or seleno-cysteine, often capping required due to high reactivity of SeH).
-
-
Readout: Inject both reaction mixtures into HPLC.
-
Validation Success: The peptide is stable in Challenge 1 but reduced in Challenge 2.
-
Part 3: Visualizing the Logic
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical steps to confirm diselenide formation during synthesis.
Caption: Logical workflow for confirming diselenide bond presence using sequential MS isotopic analysis and chemical stability profiling.
Diagram 2: Redox Stability Pathway (Se-Se vs S-S)
This diagram compares the molecular fate of disulfide and diselenide bonds under reducing stress.
Caption: Comparative redox stability. Note the diselenide bond's resistance to physiological reducing agents that typically cleave disulfides.
Part 4: Advanced Verification ( Se NMR)
For critical quality attributes (CQA) in late-stage development, Mass Spectrometry may be supplemented with Nuclear Magnetic Resonance (NMR).
-
Technique:
Se NMR Spectroscopy.[1][2] -
Why it works:
Se is NMR active (spin 1/2) with a huge chemical shift range (~3000 ppm), making it extremely sensitive to its electronic environment. -
The Signal: A diselenide bond (R-Se-Se-R) typically appears in the range of 250–500 ppm (relative to dimethyl selenide).
-
Differentiation:
-
Selenol (-SeH): ~0 ppm (highly pH dependent).
-
Selenoether (R-Se-R): ~100-300 ppm.
-
Diselenide (R-Se-Se-R): ~250-500 ppm (Diphenyl diselenide standard
= 463 ppm).
-
Note: Due to the low sensitivity of
Se, this method requires milligram-scale quantities of peptide, making it less suitable for initial screening but excellent for reference standard characterization.
References
-
Muttenthaler, M., et al. (2010). "Modulating Oxytocin Activity and Plasma Stability by Disulfide Bond Engineering." Journal of Medicinal Chemistry. Link
-
Beld, J., Woycechowsky, K. J., & Hilvert, D. (2007). "Selenoglutathione: Efficient Oxidative Protein Folding by a Diselenide."[3] Biochemistry. Link
-
Metanis, N., & Hilvert, D. (2014). "The Chemistry of Selenocysteine." Current Opinion in Chemical Biology. Link
-
Mobinski, J., et al. (2019). "Light-Driven Diselenide Metathesis in Peptides." International Journal of Molecular Sciences. Link
-
Dudek, M., et al. (2012). "Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts in Diselenides." Inorganic Chemistry. Link
Sources
Technical Deep Dive: Benchmarking Optical Purity Assays for Fmoc-Sec(pMeBzl)-OH
Executive Summary
The assessment of optical purity for Fmoc-Sec(pMeBzl)-OH (Fmoc-L-Selenocysteine(p-methylbenzyl)-OH) presents a unique analytical challenge distinct from its sulfur analog, Cysteine. Selenocysteine (Sec) is significantly more acidic (
For researchers synthesizing selenoproteins, ensuring the enantiomeric excess (
This guide objectively compares three methodologies for assessing the optical purity of Fmoc-Sec(pMeBzl)-OH: Direct Chiral HPLC (the gold standard), Marfey’s Method (indirect derivatization), and Polarimetry (traditional QC).
Method 1: Direct Chiral HPLC (The Gold Standard)
Direct Chiral HPLC is the superior method for Fmoc-amino acids because it analyzes the molecule intact. It avoids the requisite deprotection steps of derivatization methods, thereby eliminating the risk of chemically induced racemization during sample preparation.
Mechanism of Action
This method utilizes Chiral Stationary Phases (CSPs), typically polysaccharide-based (amylose or cellulose derivatives), which form transient diastereomeric complexes with the Fmoc-Sec enantiomers. The differential stability of these complexes causes the L- and D-isomers to elute at different times.
Recommended Protocol
-
Column: Immobilized Polysaccharide-based (e.g., Chiralpak IA/IC or Lux Cellulose-2).
-
Note: Cellulose-based columns (e.g., Lux Cellulose-2) have shown superior selectivity for Fmoc-protected amino acids compared to Amylose phases [1].
-
-
Mobile Phase: Isocratic elution is preferred.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Solvent B: Acetonitrile (ACN).
-
Ratio: Typically 40:60 to 60:40 (A:B).
-
-
Detection: UV at 265 nm (Fmoc absorption max) or 254 nm.
Performance Data
| Parameter | Value |
| Resolution ( | Typically > 2.0 (Baseline separation) |
| Limit of Detection (LOD) | < 0.1% D-isomer |
| Sample Prep Time | < 10 minutes (Dissolve and shoot) |
| Risk of Induced Racemization | Null (No chemical reaction required) |
Expert Insight
The
Method 2: Marfey’s Method (The High-Sensitivity Alternative)
Marfey’s method involves reacting the amino acid with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated on a standard achiral C18 column.[3]
CRITICAL WARNING: FDAA reacts with the free amine. Therefore, Fmoc-Sec(pMeBzl)-OH must first be deprotected (Fmoc removal) before derivatization. This step introduces a high risk of racemization for Selenocysteine.
Mechanism of Action
-
Deprotection: Fmoc removal yields H-Sec(pMeBzl)-OH.
-
Derivatization: Reaction with L-FDAA creates two diastereomers: L-FDAA-L-Sec and L-FDAA-D-Sec.
-
Separation: These diastereomers have different hydrophobicities and separate on a C18 column.
Protocol (Modified for Sec Stability)
-
Fmoc Removal: Treat 1 mg sample with 20% Piperidine in DMF for 2 minutes only (minimize exposure to base). Flash freeze or neutralize immediately with HCl.
-
Derivatization: Add 1% FDAA in acetone and 1M
. Heat at 40°C for 1 hour. -
Quench: Stop reaction with 2M HCl.
-
Analysis: Standard C18 RP-HPLC (Gradient ACN/Water + 0.1% TFA).
Performance Data
| Parameter | Value |
| Resolution ( | Excellent (> 3.0 typical) |
| Limit of Detection (LOD) | Extremely Low (< 0.01% D-isomer) |
| Sample Prep Time | 2–3 hours (Labor intensive) |
| Risk of Induced Racemization | High (During Fmoc removal step) [3] |
Expert Insight
While Marfey's method is incredibly sensitive, it is not recommended for the routine QC of Fmoc-Sec(pMeBzl)-OH starting material due to the "observer effect"—the act of preparing the sample (removing Fmoc) may degrade its optical purity. Use this method only if you are analyzing a hydrolyzed peptide or if a chiral column is unavailable.
Method 3: Polarimetry (The Quick Screen)
Specific rotation (
Protocol
-
Concentration: 1.0% (c=1) in DMF.
-
Temperature: 20°C.
-
Wavelength: 589 nm (Sodium D line).
Performance Data
-
Literature Value:
(c=1, DMF) [4].[4] -
Sensitivity: Low. A sample with 95%
may still fall within the accepted range of rotation due to instrument error and solvent effects.
Expert Insight
Polarimetry is insufficient for modern drug development standards. It serves as a gross identity check but cannot validate >99.5% optical purity.
Comparative Analysis & Decision Logic
Data Summary Table
| Feature | Direct Chiral HPLC | Marfey's Method | Polarimetry |
| Accuracy | High (Direct measurement) | Medium (Prep-induced errors) | Low (Aggregate property) |
| Sensitivity | 0.1% impurity | 0.01% impurity | ~2-5% impurity |
| Throughput | High (20 min/run) | Low (3 hrs prep + run) | High (5 min/run) |
| Cost | High (Expensive Column) | Medium (Reagents) | Low (Standard Equip) |
| Suitability for Sec | Best | Risky (Base sensitivity) | Screening only |
Workflow Visualization
Caption: Decision tree for selecting the appropriate optical purity assay based on precision requirements and resource availability.
References
-
Phenomenex Application Note. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex.com.
-
BenchChem Technical Guide. "A Technical Guide to the Stereochemistry and Chiral Purity of Fmoc-D-Val-OH" (General principles for Fmoc-AA Chiral HPLC). BenchChem.[1]
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: a review." Amino Acids, 27(3-4), 231-247.
-
Chem-Impex International. "Product Specification: Fmoc-L-Sec(pMeOBzl)-OH." Chem-Impex.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Fmoc-Sec(pMeBzl)-OH
For the modern researcher engaged in peptide synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fmoc-Sec(pMeBzl)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Se-(4-methoxybenzyl)-L-selenocysteine), a specialized amino acid derivative critical for the synthesis of selenopeptides. By understanding the chemical nature of this compound, we can implement a disposal strategy that is not only compliant with regulations but is also rooted in sound scientific principles.
Understanding the Compound: A Foundation for Safe Disposal
Fmoc-Sec(pMeBzl)-OH is an organoselenium compound, which necessitates special consideration due to the unique properties of selenium.[1] While organic selenium is generally less toxic than its inorganic counterparts, it is crucial to handle all selenium-containing compounds with care.[2] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a key feature, enabling its use in solid-phase peptide synthesis (SPPS).[3][4]
The Safety Data Sheet (SDS) for Fmoc-Sec(pMeBzl)-OH and similar compounds indicates that it may cause skin, eye, and respiratory irritation. Therefore, adherence to proper personal protective equipment (PPE) protocols is the first line of defense.
Key Chemical Properties for Disposal Consideration
| Property | Implication for Disposal |
| Physical Form | Typically a white to off-white powder.[3] |
| Reactivity | Stable under recommended storage conditions (2-8°C).[5][6] Avoid strong oxidizing agents. |
| Toxicity | Classified as an acute toxicant (oral and inhalation) and may cause organ damage through prolonged or repeated exposure.[5] It is also very toxic to aquatic life with long-lasting effects.[5] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe and compliant disposal of Fmoc-Sec(pMeBzl)-OH waste. This includes pure, unused reagent, as well as contaminated labware and solutions.
Immediate Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. This is non-negotiable and forms the bedrock of a safe laboratory environment.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust from the solid compound, a NIOSH-approved respirator is recommended.
Waste Segregation: The Principle of Purity
Proper segregation is critical to prevent unintended chemical reactions and to ensure that waste streams are handled correctly by disposal facilities.
-
Solid Waste:
-
Place unadulterated, expired, or unwanted Fmoc-Sec(pMeBzl)-OH into a dedicated, clearly labeled waste container.
-
Contaminated items such as weighing paper, gloves, and pipette tips that have come into contact with the solid chemical should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing Fmoc-Sec(pMeBzl)-OH should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Needles or other sharps contaminated with Fmoc-Sec(pMeBzl)-OH must be disposed of in a designated sharps container.
-
Containerization and Labeling: Clarity is Key
Properly containerizing and labeling chemical waste is a regulatory requirement and a critical safety measure.[8][9]
-
Container Selection:
-
Use containers that are chemically compatible with Fmoc-Sec(pMeBzl)-OH and any solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, leak-proof lid.[8]
-
-
Labeling Protocol:
-
The label must be unambiguous and securely affixed to the container.
-
Include the full chemical name: "Fmoc-Sec(pMeBzl)-OH" or "Nα-(9-Fluorenylmethoxycarbonyl)-Se-(4-methoxybenzyl)-L-selenocysteine".[10]
-
List all components of a mixture, including solvents, with their approximate concentrations.
-
Indicate the relevant hazards using appropriate pictograms (e.g., acute toxicity, environmental hazard).
-
Include the date of waste generation and the name of the responsible researcher or lab.
-
Storage of Waste: A Temporary and Safe Haven
Designate a specific area within the laboratory for the temporary storage of hazardous waste, awaiting pickup by a certified disposal service.
-
Store waste containers in a well-ventilated area, away from sources of ignition or incompatible chemicals.[8]
-
Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[8]
-
Do not allow waste to accumulate. Adhere to your institution's guidelines on the maximum allowable volume of waste in a laboratory.
Professional Disposal: The Final and Crucial Step
Under no circumstances should Fmoc-Sec(pMeBzl)-OH or its containers be disposed of in the regular trash or down the drain.[11]
-
Arrange for the collection of your chemical waste by a licensed and reputable hazardous waste disposal company.[10] These professionals are trained and equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.
-
Your institution's EHS office will be the primary point of contact for scheduling a waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Sec(pMeBzl)-OH.
Caption: Decision workflow for the disposal of Fmoc-Sec(pMeBzl)-OH.
Emergency Procedures: Preparedness is Paramount
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.
-
Spill: For a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid waste container. For a larger spill or a liquid spill, consult your laboratory's spill response protocol and contact your EHS office.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of Fmoc-Sec(pMeBzl)-OH, thereby protecting themselves, their colleagues, and the environment.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC. Retrieved from [Link]
-
Bapeks. (n.d.). Fmoc-Sec(Mob). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Cys(pMeBzl)-OH [136050-67-4]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
MDPI. (n.d.). Removal of Organoselenium from Aqueous Solution by Nanoscale Zerovalent Iron Supported on Granular Activated Carbon. Retrieved from [Link]
-
NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Organoselenium chemistry. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
ResearchGate. (2026, January 15). (PDF) Biological importance of organoselenium compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC. Retrieved from [Link]
Sources
- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Sec(pMeOBzl)-OH Novabiochem 150308-80-8 [sigmaaldrich.com]
- 6. Fmoc-Sec(Mob) [bapeks.com]
- 7. peptide.com [peptide.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vumc.org [vumc.org]
Navigating the Synthesis Landscape: A Senior Scientist's Guide to Handling Fmoc-Sec(pMeBzl)-OH
For the researcher navigating the intricate world of peptide synthesis, the incorporation of selenocysteine (Sec) marks a significant step towards unlocking novel therapeutic and research possibilities. Fmoc-Sec(pMeBzl)-OH, a key building block in this endeavor, demands a meticulous approach to handling, grounded in a deep understanding of its chemical nature. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in years of laboratory experience, ensuring both the integrity of your research and the safety of your team.
Understanding the Hazard Profile: More Than Just an Amino Acid Derivative
Fmoc-Sec(pMeBzl)-OH is not a benign reagent. Its hazard profile, as outlined by authoritative sources, classifies it as acutely toxic upon inhalation or ingestion, a skin irritant, and a substance that may cause damage to organs through prolonged or repeated exposure. The presence of selenium, while crucial for its function, also introduces specific toxicological considerations. The p-methoxybenzyl (pMeBzl) protecting group, while effective, also contributes to the overall chemical reactivity and potential hazards.
Key Hazard Statements:
-
H301 + H331: Toxic if swallowed or if inhaled.
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.
Understanding these hazards is the first step in developing a robust safety protocol. It underscores the necessity of the stringent personal protective equipment (PPE) and handling procedures outlined below.
Your First Line of Defense: Essential Personal Protective Equipment (PPE)
The selection of PPE is not a matter of convenience but a critical barrier between you and potential exposure. The following table summarizes the essential PPE for handling Fmoc-Sec(pMeBzl)-OH, with explanations for the necessity of each component.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | The inner glove provides a second barrier in case of a breach of the outer glove. Nitrile offers good resistance to a range of chemicals.[1][2] |
| Eye Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes and dust.[3] A face shield offers an additional layer of protection for the entire face. |
| Lab Coat | Fire-resistant lab coat (e.g., Nomex). | Provides protection against splashes and spills. Fire-resistant material is crucial as some reagents used in peptide synthesis are flammable.[3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Given the acute inhalation toxicity, a respirator is mandatory when handling the solid powder outside of a certified chemical fume hood.[1][4] |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
The Workflow: A Step-by-Step Guide to Safe Handling
This section details the procedural steps for safely handling Fmoc-Sec(pMeBzl)-OH, from initial preparation to the final disposal of waste. The causality behind each step is explained to foster a deeper understanding of the safety protocols.
Preparation and Weighing
-
Work Area Preparation: All handling of solid Fmoc-Sec(pMeBzl)-OH must be conducted within a certified chemical fume hood to mitigate inhalation risks. The work surface should be clean and uncluttered.
-
Pre-weighing Checks: Before opening the container, ensure your PPE is correctly donned. Have all necessary equipment, including spatulas, weigh boats, and solvent dispensers, within easy reach inside the fume hood.
-
Weighing: Carefully weigh the required amount of the powdered reagent. Avoid creating dust. If any powder is spilled, it must be cleaned up immediately following the spill response protocol outlined in Section 4.
Dissolution and Reaction Setup
-
Solvent Addition: Add the appropriate solvent to the solid reagent in a controlled manner to avoid splashing.
-
Inert Atmosphere: For reactions sensitive to air or moisture, utilize techniques for handling air-sensitive reagents, such as using Schlenk lines or a glovebox.[5][6] This not only protects the reaction but also contains the hazardous material.
-
Reaction Monitoring: Once the reaction is initiated, ensure it is clearly labeled and monitored.
The following diagram illustrates the logical flow of the handling process, emphasizing the critical safety checkpoints.
Caption: Safe handling workflow for Fmoc-Sec(pMeBzl)-OH.
Emergency Procedures: Planning for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[4][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink.[4][7] Seek immediate medical attention.
-
Spill Response: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of Fmoc-Sec(pMeBzl)-OH and any contaminated materials is a critical final step.
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, and absorbent materials, must be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled waste container for halogenated or non-halogenated organic waste, depending on the solvents used.
-
Disposal Route: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these detailed protocols, researchers can confidently and safely work with Fmoc-Sec(pMeBzl)-OH, fostering a culture of safety and scientific integrity within the laboratory.
References
-
4, Generic Fmoc-Amino Acid.
-
, Sigma-Aldrich.
-
7, Generic Fmoc-Amino Acid.
-
, Sigma-Aldrich.
-
, MilliporeSigma.
-
, U.S. Department of Health & Human Services.
-
, Sigma-Aldrich.
-
, Sigma-Aldrich.
-
, National Institutes of Health.
-
2, Generic Fmoc-Amino Acid.
-
, Bapeks.
-
, University of Pittsburgh.
-
, American Chemical Society.
-
, United States Environmental Protection Agency.
-
, AltaBioscience.
-
, ChemPep Inc.
-
, ResearchGate.
-
, Organic Chemistry Portal.
-
, Aapptec.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
